Acetoxyvalerenic Acid
Description
Research Significance of Acetoxyvalerenic Acid within Valeriana Phytochemistry
This compound, along with valerenic acid and hydroxyvalerenic acid, holds considerable significance in the phytochemical analysis of Valeriana. These compounds are collectively used as reliable chemical markers for the quality control and standardization of valerian-derived phytomedicines. bibliomed.orgscialert.net The European Pharmacopoeia specifies a minimum content of total sesquiterpenic acids, expressed as valerenic acid, for valerian root, highlighting the importance of these compounds for drug identification and quality assessment. mdpi.com The presence and quantity of this compound and its derivatives can vary significantly between wild-growing populations and cultivated forms, which is a crucial factor for commercial production. mdpi.com Its role as a derivative of valerenic acid also makes it a point of interest in studies of the biosynthetic pathways within the plant. scialert.net
Classification and Structural Context within Sesquiterpenoid Compounds
Chemically, this compound is classified as a sesquiterpenoid. hmdb.cafoodb.ca Sesquiterpenoids are a large class of terpenes that are composed of three isoprene (B109036) units, giving them a 15-carbon skeleton. hmdb.cafoodb.ca this compound is specifically a bicyclic sesquiterpenoid, meaning its carbon structure is arranged into two fused rings. plantaanalytica.com It is a derivative of valerenic acid, differing by the addition of an acetoxy group. plantaanalytica.comresearchgate.net This structural relationship places it within the broader family of valerenic acids, which are characteristic constituents of Valeriana species. wikipedia.org
Data Tables
Table 1: Occurrence of this compound in Various Plant Species
| Plant Species | Cultivar | Plant Part | Reported Concentration |
| Valeriana officinalis L. | 'Lubelski' | Root | 0.0677% |
| Valeriana fauriei | Not specified | Root | 32.234 µg/g (dry weight) |
| Lavandula angustifolia Mill. | 'Blue River' | Flowers | 65.80 mg/100 g (dry matter) |
| Lavandula angustifolia Mill. | 'Blue River' | Leafy Stalks | 50.1 mg/100 g (dry matter) |
| Lavandula angustifolia Mill. | 'Ellagance Purple' | Flowers | ~6.5 mg/100g (dry matter) |
| Lavandula angustifolia Mill. | 'Ellagance Purple' | Leafy Stalks | 14.0 mg/100 g (dry matter) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBXZFLAYWAXSK-HYJCDKNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033145 | |
| Record name | Acetoxyvalerenic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81397-67-3 | |
| Record name | Acetoxyvalerenic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation, Characterization, and Analytical Methodologies for Acetoxyvalerenic Acid
Advanced Extraction Techniques for Acetoxyvalerenic Acid Isolation
The initial step in studying this compound is its efficient removal from the complex plant matrix. Various techniques, ranging from traditional solvent-based methods to modern supercritical fluid extraction, have been optimized for this purpose.
Conventional extraction of this compound and related sesquiterpenic acids from valerian root often involves the use of organic solvents. mechotech.in Methods like maceration and percolation with ethanol or hydroalcoholic solutions are common. mechotech.innih.gov
Maceration and Percolation : These techniques involve soaking the dried and powdered plant material in a chosen solvent to dissolve the target compounds. nih.gov A common commercial process involves percolation with 70% ethanol. tandfonline.comtandfonline.com Studies have investigated the effects of ethanol concentration, temperature, and particle size on the efficiency of extraction. nih.gov While higher temperatures can improve extraction kinetics, they may also lead to the moderate degradation of valerenic acids. nih.govresearchgate.net Hydroalcoholic extraction is a widely used method designed to retain the essential components, including this compound. stevan-pincir.si
Solvent Selection : Ethanol is a frequently used solvent, often in concentrations ranging from 30-90%. europa.eu Methanol has also been employed, particularly in preparing samples for analysis. indexcopernicus.com The choice of solvent is critical, as demonstrated by studies showing that water-based extraction does not yield valerenic acids, whereas ethanol-water mixtures are effective. google.com
Supercritical Fluid Extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE offers advantages such as shorter extraction times and the production of highly concentrated extracts. tandfonline.comtandfonline.comresearchgate.net
The efficiency of SFE for this compound is influenced by several parameters, including pressure, temperature, and the use of co-solvents (modifiers). Research has shown that using supercritical CO₂ alone at pressures of 10–20 MPa and temperatures of 40–50°C yields about 85% of the total valerenic acids achieved through conventional percolation with 70% ethanol. tandfonline.comtandfonline.comresearchgate.net
The addition of a polar modifier, such as ethanol or methanol, significantly enhances the extraction yield. Adding 5% ethanol or methanol to the supercritical CO₂ can result in an extraction yield equivalent to that of traditional percolation, but in a much shorter time—maximal extraction can be achieved in as little as 20 minutes. tandfonline.comtandfonline.comresearchgate.net The use of a co-solvent is often necessary to improve the extraction of more polar compounds.
| Parameter | Condition Range | Effect on this compound Extraction | Reference |
|---|---|---|---|
| Pressure | 10–20 MPa | Yields of 2.0–2.1 mg/g of total valerenic acids were achieved within this range. tandfonline.com | tandfonline.com |
| Temperature | 40–50°C | Temperature variations within this range had no significant effect on the extraction rate. tandfonline.com | tandfonline.com |
| Modifier (Co-solvent) | 5% Ethanol or Methanol | Increased the yield of valerenic acids to 2.4–2.5 mg/g, matching the yield from percolation. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Extraction Time | 20-30 minutes | Maximal extraction was achieved within this timeframe, which is significantly faster than conventional methods. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
Chromatographic Separation and Purification Strategies
Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and for its quantification. High-performance liquid chromatography is the most common method, though other techniques like thin-layer chromatography and micellar liquid chromatography also find application.
High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted method for the quantitative analysis of this compound. indexcopernicus.com Reversed-phase (RP-HPLC) is the most common mode used for this purpose.
A typical RP-HPLC setup for analyzing this compound involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an acidified aqueous solution (often with phosphoric acid). indexcopernicus.comresearchgate.netsdiarticle4.com Detection is usually performed using a UV detector at a wavelength of approximately 220 nm. researchgate.netsdiarticle4.comscribd.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of this compound from other related compounds like valerenic acid and hydroxyvalerenic acid. researchgate.netvedomostincesmp.ruscilit.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., Nucleosil C18, Kromasil C18, Phenomenex C18 Luna) | researchgate.netsdiarticle4.comvedomostincesmp.ruresearchgate.net |
| Mobile Phase | Gradient mixture of Acetonitrile and 0.1-0.5% Phosphoric Acid in water | indexcopernicus.comresearchgate.netsdiarticle4.com |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netsdiarticle4.com |
| Detection | UV at 220 nm | researchgate.netsdiarticle4.comscribd.comresearchgate.net |
| Retention Time | Approximately 4.4 ± 0.2 min under specific isocratic conditions | sdiarticle4.com |
Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for the qualitative analysis and preliminary separation of compounds like this compound. nih.gov It is particularly useful for screening multiple samples and monitoring the progress of extraction or purification. analyticaltoxicology.com
In a typical TLC analysis, the extract is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. umich.edu For acidic compounds, specific solvent systems are used to achieve separation.
After development, the separated spots are visualized. Since this compound is not colored, a visualization agent is required. reachdevices.com Common methods include:
UV Light : If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (like those with chromophores) appear as dark spots under 254 nm UV light. umich.edu
Staining Reagents : Spraying the plate with a chemical reagent can produce colored spots. A general-purpose and destructive method involves spraying with sulfuric acid and heating, which chars organic compounds, making them visible as dark spots. umich.eduadrona.lv Specific reagents like bromocresol green can be used to visualize acidic compounds as yellow spots on a blue background. analyticaltoxicology.comfiu.edu
Micellar Liquid Chromatography (MLC) is a sub-type of reversed-phase liquid chromatography where surfactants are added to the mobile phase at a concentration above their critical micelle concentration. nih.govlongdom.org This creates a "micellar pseudophase" that offers an additional separation mechanism based on the analyte's partitioning between the stationary phase, the bulk solvent, and the micelles. longdom.org MLC is considered a greener alternative to conventional HPLC as it often uses predominantly aqueous mobile phases with small amounts of organic modifiers. longdom.org
A specific MLC method has been developed and validated for the simultaneous determination of valerenic, hydroxyvalerenic, and acetoxyvalerenic acids. researchgate.netresearchgate.net This method allows for the complete separation of these acids within 25 minutes using an isocratic mobile phase, which is an advantage over the gradient elution often required in standard HPLC. researchgate.netresearchgate.net
| Parameter | Finding |
|---|---|
| Column | Nucleosil C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Brij 35 (5% w/v aqueous solution, pH 2.3) and 1-butanol (6% v/v) |
| Detection | UV at 220 nm |
| Linearity Range | 4.2–63.0 μg/mL |
| Limit of Detection (LOD) | 0.037 μg/mL |
| Precision (Intra- and Inter-day) | Less than 2% |
Spectroscopic and Spectrometric Characterization of Isolated this compound
The definitive identification and structural elucidation of this compound, a bicyclic sesquiterpenoid naturally found in the roots of Valeriana officinalis, rely on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about its molecular structure, functional groups, and chromophoric properties, which are essential for its characterization and subsequent quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Specifically, ¹H NMR provides precise information regarding the chemical environment of each proton within the molecule, including the number of different protons, their electronic environments, and their proximity to other protons.
While full spectral data is proprietary to specific suppliers, commercial sources confirm the availability of ¹H NMR and ¹³C NMR data for the verification of the structure of this compound. The analysis of the ¹H NMR spectrum would reveal characteristic signals corresponding to the methyl groups, the protons on the fused ring system, the vinylic proton, and the acetyl group, with their chemical shifts and coupling constants being instrumental in confirming the compound's stereochemistry.
Table 1: Expected Proton Environments in this compound for ¹H NMR Analysis
| Proton Group | Expected Chemical Shift Range (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet |
| Vinylic Proton (=CH-) | 5.5 - 7.5 | Varies |
| Proton adjacent to Acetoxy (-CH-O) | 4.5 - 5.5 | Varies |
| Aliphatic Protons (Ring System) | 1.0 - 3.0 | Complex Multiplets |
| Acetyl Methyl (-COCH₃) | 2.0 - 2.5 | Singlet |
| Other Methyl (-CH₃) | 0.8 - 1.8 | Singlet/Doublet |
Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to identify the presence of chromophores—parts of a molecule that absorb light—within this compound. The conjugated system formed by the carboxylic acid and the double bond in its structure is responsible for its UV absorbance. This property is fundamental for its detection in analytical techniques like High-Performance Liquid Chromatography (HPLC).
Studies involving the quantification of valerenic acid derivatives have established the characteristic UV absorbance maxima for these compounds. For this compound, the maximum absorbance is typically observed in the range of 217-220 nm. This specific wavelength is frequently employed for its quantification in HPLC-UV systems, ensuring selective and sensitive detection.
Table 2: UV Absorbance Data for this compound
| Compound | Analytical Technique | Wavelength of Maximum Absorbance (λmax) | Source |
| This compound | UV-Spectrophotometry | 217 nm | |
| This compound | HPLC-UV | 220 nm |
GC-MS analysis of valerian essential oil has successfully identified a wide array of components, including monoterpenes and other sesquiterpenoids. The identification of these related compounds is vital for understanding the complete phytochemical composition of the plant and for detecting potential adulterants.
Table 3: Examples of Related Compounds in Valeriana officinalis Identified by GC-MS
| Compound | Chemical Class | Significance |
| Bornyl acetate | Monoterpene Ester | Major component in essential oil. |
| Camphene | Monoterpene | Identified as a major volatile component. |
| Valerenal | Sesquiterpenoid | Characteristic compound of Valeriana. |
| Valeranone | Sesquiterpenoid | Key constituent of valerian oil. |
| (Z)-valerenyl acetate | Sesquiterpenoid | Important identified component. |
| Isovaleric acid | Fatty Acid | Contributes to the characteristic odor. |
Quantitative Determination and Method Validation
Accurate quantification of this compound in raw materials and finished products is essential for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized method for this purpose.
A variety of Reverse-Phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of this compound, valerenic acid, and hydroxyvalerenic acid in valerian extracts. These methods are designed to be sensitive, specific, and reproducible, adhering to guidelines from the International Council for Harmonisation (ICH).
The common setup for these methods involves a C18 column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a gradient or isocratic mixture of an acidified aqueous solution (e.g., with phosphoric acid) and an organic solvent like acetonitrile or methanol. Detection is most commonly performed using a UV detector set at approximately 220 nm. Validation of these methods ensures their linearity, accuracy, precision (both intra-day and inter-day), and robustness, confirming their suitability for routine quality control.
Table 4: Typical Parameters for HPLC Quantification of this compound
| HPLC Parameter | Typical Conditions | Source(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and aqueous Orthophosphoric Acid solution | |
| Flow Rate | 0.8 - 1.5 mL/min | |
| Detection | UV at 220 nm | |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Valerenic acid and its derivatives, including this compound and hydroxyvalerenic acid, are considered the primary analytical markers for the identity and quality of Valeriana officinalis extracts. Since these sesquiterpenic acids are characteristic of the Valeriana genus, their presence and concentration are used to standardize extracts and ensure product consistency.
It has been noted that simply standardizing to the total amount of valerenic acids may be misleading, as the individual compounds may possess different pharmacological activities. Therefore, specific and validated analytical methods that can distinguish and quantify each marker compound individually are indispensable for the comprehensive quality control of valerian-based herbal products.
Preclinical Biological Activities and Mechanisms of Action of Acetoxyvalerenic Acid
Neurobiological System Modulation by Acetoxyvalerenic Acid
Similar to the related compound valerenic acid, this compound demonstrates a degree of subunit specificity in its interactions. nih.gov Research has indicated a high selectivity for GABAA receptors that are composed of α1β2 and α1β3 subunits. nih.gov The β2 and β3 subunits are known to be critical for the modulatory effects of valerenic acid and its derivatives. nih.govnih.gov In contrast, receptors that include the β1 subunit are significantly less sensitive to these compounds. nih.govnih.gov This specificity suggests that this compound's effects are not uniform across all GABAA receptor populations in the brain, but are instead targeted towards specific subtypes.
| Receptor Subunit Combination | Observed Interaction with this compound | Reference |
|---|---|---|
| α1β2 | High selectivity | nih.gov |
| α1β3 | High selectivity | nih.gov |
| Receptors containing β1 subunits | Significantly reduced sensitivity | nih.gov |
A key distinction between this compound and valerenic acid lies in their mechanism of action at the GABAA receptor. While valerenic acid acts as a positive allosteric modulator—meaning it enhances the effect of GABA without binding to the primary GABA recognition site—this compound does not appear to share this modulatory capability. nih.govresearchgate.net Studies have shown that this compound fails to allosterically modulate GABAA receptors. nih.govresearchgate.net
Despite this lack of modulatory activity, evidence suggests that this compound does compete for the same binding site as valerenic acid. nih.govresearchgate.net This competitive binding without subsequent positive modulation indicates that this compound can act as an antagonist to the effects of valerenic acid. Indeed, research has demonstrated that the addition of this compound can abolish the anxiolytic action of valerenic acid, supporting the hypothesis of competitive binding at an identical site. nih.gov This suggests that while both compounds target the same location on the receptor complex, only valerenic acid induces the conformational change necessary for potentiation of the GABAergic signal.
The interaction of this compound with GABAA receptors has direct implications for neuronal excitability. GABA is the principal inhibitory neurotransmitter, and its activation of GABAA receptors leads to an influx of chloride ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential, thus reducing neuronal excitability. mdpi.com
The finding that this compound can inhibit GABA-induced currents at higher concentrations suggests that it may, under certain conditions, lead to an increase in neuronal excitability by dampening the brain's primary inhibitory system. nih.gov By occupying the binding site of positive allosteric modulators like valerenic acid without producing a similar potentiating effect, this compound can competitively reduce the efficacy of endogenous or exogenous modulators that would normally enhance GABAergic inhibition. nih.gov This action could potentially counteract sedative effects and interfere with the delicate balance between neuronal excitation and inhibition that is crucial for normal brain function. researchgate.net
Currently, the available preclinical data focuses on valerenic acid in this context, and there is a lack of specific information detailing the activity of this compound at the 5-HT5A receptor or other serotonin (B10506) receptor subtypes.
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, growth, and differentiation of neurons and is integral to synaptic plasticity. frontiersin.orgnih.govmdpi.com Alterations in BDNF levels are associated with various neurological and psychiatric conditions. frontiersin.org
Studies investigating the effects of valerian constituents on BDNF expression in SH-SY5Y neuroblastoma cells have yielded specific insights into the role of this compound. The results indicate that this compound, when administered alone, does not produce any significant change in BDNF levels. nih.gov Furthermore, the presence or absence of this compound in valerian extracts was found to be unrelated to the observed increases in BDNF expression. nih.govresearchgate.net This activity was instead attributed primarily to valerenic acid, which was shown to increase BDNF levels in a concentration-dependent manner. nih.govresearchgate.net The removal of valerenic acid from an extract led to a loss of this effect, while the removal of this compound did not, underscoring its lack of direct involvement in this particular pathway. nih.gov
| Compound/Extract | Effect on BDNF Levels | Reference |
|---|---|---|
| Valerenic Acid (VA) | Significant, concentration-dependent increase | nih.govresearchgate.net |
| This compound (AVA) | No significant change | nih.gov |
| Valerian Extract containing VA | Significant increase | nih.gov |
| Valerian Extract with VA removed | Loss of activity (no increase) | nih.gov |
Gamma-Aminobutyric Acid (GABA) Neurotransmission Modulation
Anxiolytic Potentials in Preclinical Models
This compound has been a subject of preclinical research to elucidate its role in anxiety, primarily through its interaction with other compounds from the valerian plant.
In Vitro and In Vivo Assessment of Anxiolytic Effects
Preclinical studies have investigated the anxiolytic potential of this compound, often in comparison with or in combination with valerenic acid. The elevated plus maze (EPM) test, a widely used behavioral assay to assess anxiety in rodent models, has been a key tool in these investigations.
In vivo studies using male CD-1 mice have shown that while a valerian extract with a high concentration of valerenic acid and a low concentration of this compound demonstrated a clear anxiolytic effect, the addition of this compound was found to abolish this anxiolytic action. d-nb.infonih.gov This suggests that the ratio of valerenic acid to this compound is a crucial factor for the anxiolytic activity of valerian extracts. nih.gov Specifically, a valerian extract with a high valerenic acid to this compound ratio (12:1) showed anxiolytic properties, whereas an extract with a low ratio (1:1.5) did not. nih.gov
In vitro experiments, such as the 3H-GABA binding assay using tissue from the frontal cortex of rats, have been employed to understand the molecular interactions underlying these effects. d-nb.infonih.gov
Table 1: In Vivo Assessment of Anxiolytic Effects of this compound
| Model | Test Substance | Key Findings | Reference |
|---|---|---|---|
| Male CD-1 Mice | Valerenic acid with added this compound | Adding this compound abolished the anxiolytic action of valerenic acid. | d-nb.infonih.gov |
| Male CD-1 Mice | Valerian extract with a high valerenic acid to this compound ratio (12:1) | Demonstrated a clear anxiolytic effect. | nih.gov |
Sedative and Sleep-Enhancing Mechanisms in Preclinical Studies
Assessment in Animal Models
Direct preclinical assessments of the sedative and sleep-enhancing properties of isolated this compound are not extensively documented in the available scientific literature. Research in this area has predominantly focused on valerian extracts as a whole or on valerenic acid. For instance, some studies have investigated the effects of valerian extracts on locomotor activity in fruit flies as a model for sleep-related behaviors. researchgate.net
Neurotransmitter System Influence
The influence of this compound on neurotransmitter systems related to sedation and sleep is inferred primarily from its interaction with the GABA-A receptor. Given that it binds to the GABA-A receptor without inducing the allosteric modulation necessary for anxiolytic effects, it is plausible that it may also antagonize the sedative effects of other compounds that act through this mechanism, such as valerenic acid. d-nb.infonih.gov
Furthermore, the broader effects of valerian extracts are known to involve modulation of the serotonin (5-HT) system. nih.gov For example, valerenic acid has been shown to be a partial agonist of the 5-HT5a receptor. nih.gov However, the specific contribution of this compound to the modulation of the serotonergic system in the context of sleep and sedation has not been clearly elucidated.
Antidepressant-like Effects in Preclinical Investigations
Evaluation in Experimental Models
The preclinical evaluation of this compound has been conducted in experimental models of anxiety, primarily to understand its interaction with valerenic acid, a known anxiolytic compound from valerian extracts. One of the key models utilized for this purpose is the elevated plus-maze (EPM) test in mice, a widely accepted paradigm for assessing anxiety-like behavior in rodents. nih.govnih.govpsicothema.com
In the EPM test, rodents are placed in a maze with two open and two enclosed arms. nih.gov A decrease in aversion to the open arms, indicated by increased time spent and entries into the open arms, is interpreted as an anxiolytic effect. nih.govnih.gov Research has shown that while valerenic acid produces a significant anxiolytic effect, the presence of this compound can counteract this activity. In a study involving male CD-1 mice, the oral administration of a valerian extract with a high ratio of valerenic acid to this compound resulted in a measurable anxiolytic response. However, when this compound was added to a preparation of valerenic acid, the anxiolytic action of valerenic acid was abolished. This suggests an antagonistic interaction between the two compounds at the behavioral level.
Table 1: Effect of this compound on the Anxiolytic Activity of Valerenic Acid in the Elevated Plus-Maze Test
| Treatment Group | Key Finding | Experimental Model |
|---|---|---|
| Valerenic Acid | Exhibited significant anxiolytic activity. | Male CD-1 Mice |
| Valerenic Acid + this compound | The anxiolytic effect of valerenic acid was abolished. | Male CD-1 Mice |
Associated Neurochemical and Molecular Changes
The neurochemical and molecular mechanisms underlying the observed effects of this compound have been investigated, with a focus on its interaction with the GABAergic system and its influence on neurotrophic factors.
Unlike valerenic acid, which is a known positive allosteric modulator of GABA-A receptors, this compound does not appear to share this mechanism of action. nih.govmedchemexpress.com While it is suggested that this compound may bind to the same site on the GABA-A receptor as valerenic acid, it does not produce the same allosteric modulation that leads to anxiolytic effects. nih.gov This competitive binding without functional activation could explain its ability to antagonize the anxiolytic properties of valerenic acid in behavioral models. The affinity of ligands for the GABA-A receptor is a critical determinant of their effects, with both binding and unbinding rates playing a role in the receptor's selectivity. nih.gov
Furthermore, studies on the molecular changes induced by this compound have examined its effect on brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. nih.govfrontiersin.org In vitro experiments using SH-SY5Y human neuroblastoma cells have demonstrated that this compound, when administered alone, does not cause any significant change in BDNF expression levels. nih.govresearchgate.net This is in stark contrast to valerenic acid, which has been shown to significantly increase BDNF expression in the same cell line. nih.govresearchgate.net The lack of effect on BDNF expression further differentiates the molecular activity of this compound from that of valerenic acid.
Table 2: Neurochemical and Molecular Effects of this compound
| Target | Effect of this compound | Experimental System |
|---|---|---|
| GABA-A Receptor | Does not allosterically modulate the receptor; may compete for the same binding site as valerenic acid. nih.gov | In vitro studies |
| BDNF Expression | No significant change in BDNF levels. nih.govresearchgate.net | SH-SY5Y cells |
Other Mechanistic Biological Activities
Anti-Inflammatory Pathway Modulation (e.g., NF-κB Inhibition)
Currently, there is a lack of specific research data on the direct effects of this compound on anti-inflammatory pathways, such as the inhibition of Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a target for many anti-inflammatory compounds. nih.govresearchgate.netnih.gov While some natural compounds have been shown to exert anti-inflammatory effects through this pathway, specific investigations into the activity of this compound in this regard have not been reported in the available scientific literature.
Antioxidant Mechanisms
There is no specific information available from the conducted searches regarding the antioxidant mechanisms of this compound. Standard in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, are commonly used to evaluate the antioxidant capacity of chemical compounds. nih.govnih.govresearchgate.netmdpi.comscielo.br However, no studies were found that have applied these methods to specifically assess the antioxidant potential of this compound.
Antimicrobial Activity Investigations
Investigations into the antimicrobial activity of this compound are not available in the reviewed scientific literature. The antimicrobial potential of a compound is typically evaluated by determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various strains of bacteria and fungi. scielo.brusm.mynih.gov Despite the known antimicrobial properties of other natural products, specific studies to determine the MIC and MBC values of this compound against pathogenic microorganisms have not been reported.
Structure Activity Relationship Sar Studies of Acetoxyvalerenic Acid
Identification of Key Structural Moieties for Biological Activity
The distinct biological activities of acetoxyvalerenic acid, valerenic acid, and hydroxyvalerenic acid arise from subtle differences in their shared bicyclic sesquiterpenoid structure. The core structure consists of a hexahydro-1H-indene skeleton. Attached to this core is a methyl-substituted propenoic acid side chain. The key variations among the three molecules occur at a specific position on the indene (B144670) ring system.
The presence and nature of the substituent at this position are critical determinants of activity at the GABA-A receptor. Valerenic acid is unsubstituted at this key position. wikipedia.org Hydroxyvalerenic acid features a hydroxyl (-OH) group, and this compound has an acetoxy (-OCOCH3) group. plantaanalytica.comnih.gov The lack of positive allosteric modulatory activity from both the hydroxylated and acetoxylated derivatives strongly suggests that an unsubstituted, more lipophilic character at this position is essential for this specific biological action. nih.govresearchgate.net The addition of the polar hydroxyl or the bulkier, slightly less polar acetoxy group appears to prevent the conformational changes in the receptor required for modulation, even if binding still occurs.
The carboxylic acid moiety is another crucial structural feature. Its acidic nature allows for ionic interactions with receptor binding sites, which is a common feature for ligands of many neurological receptors. This group is a constant feature among the three compounds and is likely essential for the initial binding to the receptor pocket.
Impact of Acetoxylation on Receptor Binding and Functional Modulation
The addition of an acetoxy group to the valerenic acid structure, forming this compound, has a profound negative impact on its ability to functionally modulate the GABA-A receptor. While valerenic acid enhances GABA-induced chloride currents, this compound fails to produce this effect. nih.govresearchgate.net
The binding site for valerenic acid on the GABA-A receptor has been identified in the transmembrane domain, at the interface between the beta (β) and alpha (α) subunits (β+/α−). wikipedia.orgplantaanalytica.com This site is distinct from the binding site for benzodiazepines. Valerenic acid shows selectivity for receptors containing β2 or β3 subunits. wikipedia.org Specific amino acid residues within the β3 subunit, such as N265, M286, and F289, have been identified as forming part of the binding pocket for valerenic acid. nih.gov
The acetoxy group of this compound, being bulkier and possessing different electronic properties than the simple hydrogen atom in valerenic acid, likely creates steric hindrance within this precisely structured binding pocket. This hindrance may prevent the molecule from inducing the necessary allosteric transition of the receptor that potentiates the GABA response, even though it can still occupy the binding site. This explains the observation that this compound can bind to the receptor but does not act as a modulator; instead, it may act as a competitive antagonist to valerenic acid. nih.govresearchgate.net
| Compound | Substituent | Binding to β+/α− Interface | Functional Modulation |
|---|---|---|---|
| Valerenic Acid | -H (unsubstituted) | Yes | Yes (Positive) |
| This compound | -OCOCH3 | Yes | No |
| Hydroxyvalerenic Acid | -OH | Yes | No |
Stereochemical Considerations in Biological Potency
The biological activity of chiral natural products is often highly dependent on their stereochemistry, as biological targets like receptors and enzymes are themselves chiral. nih.govnih.govresearchgate.net this compound has multiple stereocenters, leading to the possibility of various stereoisomers. The naturally occurring form has a specific spatial arrangement of its atoms, as reflected in its IUPAC name: (2E)-3-[(1S,4S,7R,7aR)-1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid. nih.gov
This precise three-dimensional structure is critical for its interaction with biological receptors. The specific orientation of the acetoxy group, the methyl groups, and the propenoic acid side chain relative to the fused ring system dictates how well the molecule fits into its binding site. Even minor changes in the stereochemistry at one of the chiral centers can lead to a significant or complete loss of biological activity, as the unnatural isomer may be unable to achieve the optimal orientation for binding. nih.govresearchgate.net While specific comparative studies on the different stereoisomers of this compound are not widely detailed in the provided search context, the principles of medicinal chemistry and pharmacology strongly indicate that the biological potency of this compound is intrinsically tied to its natural stereochemical configuration. nih.gov Any deviation from this specific 3D structure would likely alter its binding affinity and functional effects.
Stability and Degradation Studies of Acetoxyvalerenic Acid
Factors Influencing Compound Stability (e.g., Temperature, Humidity)
The chemical integrity of acetoxyvalerenic acid is notably susceptible to environmental conditions, primarily temperature and humidity. Studies conducted on dried valerian root powder have demonstrated that both of these factors can significantly impact the concentration of this compound over time.
One long-term storage study monitored valerian root powder over a six-month period at varying temperatures (5, 14, and 30°C) and humidity levels (low, moderate, and high). The findings indicated that the most substantial loss of this compound occurred at the highest temperature of 30°C combined with high humidity. researchgate.net This suggests a synergistic effect between temperature and moisture in promoting the degradation of the compound.
Furthermore, the processing temperature during the extraction of valerenic acids from valerian rhizomes has been identified as a crucial variable. While higher temperatures can enhance the kinetics of extraction, they have also been shown to induce a moderate level of degradation of the valerenic acids, including this compound. researchgate.netnih.gov This presents a trade-off between extraction efficiency and the preservation of the compound's native form.
| Factor | Condition | Impact on this compound Stability | Source |
| Temperature | High (e.g., 30°C) | Increased degradation, especially with high humidity. | researchgate.net |
| Low (e.g., below 14°C) | Better retention of the compound. | researchgate.net | |
| Humidity | High | Accelerates degradation, particularly at higher temperatures. | researchgate.net |
| Processing Temperature | Increased | Favors extraction kinetics but can cause moderate degradation. | researchgate.netnih.gov |
Identification of Degradation Products (e.g., Hydroxyvalerenic Acid)
The primary degradation pathway for this compound involves the hydrolysis of its acetyl group, a process known as deacetylation. This chemical transformation results in the formation of hydroxyvalerenic acid.
In storage stability studies of valerian root powder, hydroxyvalerenic acid was not detected in the fresh samples. However, it was present in all samples that had been stored, and its concentration tended to mirror the decrease in this compound levels. researchgate.net This correlative finding strongly supports the conversion of this compound to hydroxyvalerenic acid during storage.
Further evidence of this degradation pathway comes from in vitro metabolic studies. When valerian extracts were incubated with rat hepatocytes, a significant metabolic change was observed. The amount of this compound decreased nine-fold, which was accompanied by a corresponding nine-fold increase in the concentration of hydroxyvalerenic acid due to O-deacetylation. biocrick.com
| Precursor Compound | Degradation Product | Transformation Process | Source |
| This compound | Hydroxyvalerenic Acid | O-deacetylation (Hydrolysis of the acetyl group) | researchgate.netbiocrick.com |
Implications for Extract Processing and Storage
The susceptibility of this compound to degradation under specific conditions has direct implications for the processing and storage of valerian root extracts to ensure their quality and potency.
For optimal preservation of this compound, storage at lower temperatures is recommended. Storing valerian at a temperature below approximately 14°C is concluded to achieve maximum retention of valerenic acids. researchgate.net At these lower temperatures, humidity appears to be a less critical factor. researchgate.net If storage must occur at higher temperatures, high humidity conditions have been observed to favor the retention of total valerenic acids; however, this is not a practical recommendation due to the increased risk of microbial growth and the challenges in handling moist plant material. researchgate.net
During the extraction process, a balance must be struck between achieving a high yield and minimizing the degradation of this compound. While elevated temperatures can improve extraction efficiency, they also contribute to the compound's breakdown. researchgate.netnih.gov Therefore, the selection of an appropriate extraction temperature is a critical step in the manufacturing of high-quality valerian extracts.
Future Research Directions and Translational Perspectives for Acetoxyvalerenic Acid
Deeper Elucidation of Complex Biological Mechanisms
While traditionally discussed in the context of valerenic acid, recent studies suggest that acetoxyvalerenic acid possesses a unique and complex biological profile that warrants further investigation. A primary area of focus has been its interaction with the γ-aminobutyric acid type A (GABAA) receptor, a key target for sedative and anxiolytic compounds. biosynth.comresearchgate.netnih.govnih.gov
Another avenue for deeper mechanistic understanding lies in its potential influence on neurotrophic factors. Research has demonstrated that valerenic acid can significantly increase the expression of brain-derived neurotrophic factor (BDNF) in cell lines, an effect that is abolished when valerenic acid is removed from the extract. nih.govresearchgate.net In contrast, this compound alone did not produce any significant changes in BDNF levels in the same experimental models. nih.govresearchgate.net This divergence highlights a critical distinction in their biological activities and suggests that their therapeutic applications could be different.
Future research should prioritize a more detailed characterization of this compound's interaction with the GABAA receptor complex, including binding kinetics and functional assays on various receptor subunit compositions. Furthermore, exploring its effects on other neurotransmitter systems and intracellular signaling cascades, independent of valerenic acid, will be essential to fully comprehend its physiological role.
Discovery of Novel Molecular Targets
The current body of research on this compound has predominantly centered on its interaction with the GABAergic system. biosynth.com However, the quest for novel molecular targets is a crucial step in expanding its potential therapeutic applications. While valerian extracts, as a whole, are thought to interact with adenosine (B11128) and serotonin (B10506) systems, specific molecular targets for this compound beyond the GABAA receptor have not been definitively identified. mdpi.com
The exploration for new targets could involve a variety of modern drug discovery techniques. High-throughput screening assays, for instance, could be employed to test this compound against a broad panel of receptors, enzymes, and ion channels. Such an unbiased approach could reveal unexpected interactions that may open up entirely new avenues of research.
Furthermore, proteomic and transcriptomic studies on cells or tissues treated with this compound could provide valuable insights into its downstream effects and help to identify proteins and genes whose expression or activity is altered. This information could, in turn, point towards novel signaling pathways and molecular targets.
Given the structural similarities to other bioactive molecules, computational modeling and in silico docking studies could also be utilized to predict potential binding partners for this compound. These predictions can then be validated through targeted in vitro and in vivo experiments. The identification of novel molecular targets will be instrumental in moving beyond the current understanding of this compound and potentially uncovering new therapeutic indications.
Advanced Biotechnological Approaches for Sustainable Production
The natural abundance of this compound in Valeriana officinalis can be variable, influenced by genetic and environmental factors. To ensure a consistent and sustainable supply for research and potential commercialization, advanced biotechnological production methods are being explored. These approaches offer the potential for higher yields, greater purity, and more environmentally friendly production compared to traditional agricultural methods.
One promising strategy involves the use of plant tissue and cell cultures. researchgate.netsemanticscholar.orgisc.ac In vitro cultivation of Valeriana officinalis roots and cells allows for a controlled environment to optimize the production of valerenic acids, including this compound. Studies have demonstrated that manipulating culture conditions, such as the composition of the growth medium and the addition of elicitors, can significantly enhance the biosynthesis of these compounds. researchgate.netsemanticscholar.orgisc.ac
Metabolic engineering in microbial hosts presents another innovative approach. nih.gov Scientists have successfully engineered microorganisms like Saccharomyces cerevisiae to produce valerenic acid by introducing the relevant biosynthetic genes from Valeriana officinalis. nih.gov This strategy could be further adapted and optimized for the specific production of this compound, potentially through the co-expression of enzymes responsible for the final acetylation step. This would create a microbial "cell factory" capable of producing high-purity this compound through fermentation, a scalable and cost-effective process.
Future research in this area will likely focus on further optimizing these biotechnological platforms. This includes identifying and overcoming rate-limiting steps in the biosynthetic pathway, improving the efficiency of enzymatic conversions, and scaling up production from laboratory to industrial levels.
Development of Standardized Research Tools and Reference Materials
To ensure the reproducibility and comparability of research findings on this compound, the development and use of standardized research tools and reference materials are paramount. The availability of high-purity, certified reference standards is the cornerstone of accurate analytical chemistry.
Several chemical suppliers now offer this compound as a certified reference substance, which is essential for the quantitative analysis of this compound in plant extracts, dietary supplements, and biological samples. phytolab.comnacchemical.comsynzeal.comsigmaaldrich.comcleanchemlab.complantaanalytica.comcarlroth.com These standards are typically characterized by techniques such as High-Performance Liquid Chromatography (HPLC) to confirm their purity and identity. sigmaaldrich.com
The development of robust and validated analytical methods is equally important. HPLC is a widely used technique for the quantification of this compound and other valerenic acids. researchgate.netindexcopernicus.com Standardized HPLC methods, specifying parameters such as the type of column, mobile phase composition, and detection wavelength, are crucial for achieving consistent and reliable results across different laboratories. researchgate.netindexcopernicus.com
Furthermore, the creation of well-characterized and standardized botanical reference materials for Valeriana officinalis, with certified content of this compound and other key constituents, would be highly beneficial for the quality control of herbal products. This would allow for a more accurate assessment of the composition of commercially available valerian supplements and facilitate research into the synergistic effects of its various components.
The continued development and widespread adoption of these standardized tools and materials will be critical for advancing our knowledge of this compound and ensuring the quality and consistency of future research and any potential therapeutic products.
Interactive Data Table: Research on this compound
| Research Area | Key Findings | Future Directions |
| Biological Mechanisms | May not allosterically modulate GABAA receptors; potentially competes with valerenic acid. Does not significantly affect BDNF expression. | Characterize binding kinetics at GABAA receptor subtypes. Investigate effects on other neurotransmitter systems. |
| Molecular Targets | Primarily interacts with the GABAergic system. | High-throughput screening against diverse biological targets. Proteomic and transcriptomic analysis to identify downstream effects. |
| Sustainable Production | Can be produced via in vitro plant cell cultures and metabolic engineering in microorganisms. | Optimize culture conditions and elicitation strategies. Improve enzymatic efficiency in microbial production systems. |
| Standardization | Certified reference standards and HPLC methods are available. | Develop standardized botanical reference materials. Promote inter-laboratory validation of analytical methods. |
Q & A
Q. What are the validated analytical methods for quantifying acetoxyvalerenic acid in plant matrices?
- Methodology : Use Ultra-High-Performance Liquid Chromatography (UHPLC-MS) for precise quantification. For example, a study quantified this compound in Valeriana officinalis samples with UHPLC-MS, achieving reproducibility (RSD% <5%) across biological replicates . For complex matrices (e.g., combined herbal extracts), employ a 15% carbon-loaded C18 column to separate this compound from phenolic fractions, as standard pharmacopeial methods may lack specificity .
Q. How does storage affect this compound stability in plant material?
- Methodology : Store samples at -20°C in airtight, light-protected containers to minimize degradation. This compound decomposes into hydroxyvalerenic acid under high humidity (>5% water content) or temperatures >40°C, as observed in accelerated stability studies . Powdered root material loses up to 50% of essential oil content (including this compound) within six months if improperly stored .
Q. What are the primary natural sources of this compound, and how does its concentration vary?
- Methodology : Source validation via DNA barcoding combined with metabolomics. For example, Valeriana officinalis samples (roots and rhizomes) showed this compound concentrations ranging from 0.20–0.53 mg/g , with significant intra-species variation (e.g., VF3: 0.53 mg/g vs. VH1: 0.26 mg/g) . Cross-reference with HPLC-validated plant databases to confirm species-specific chemotypes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound?
- Methodology : Address variability via dose-response studies and metabolite profiling . For instance, isolated this compound failed to replicate sedative effects observed in crude extracts, suggesting synergistic interactions with valerenic acid or other sesquiterpenes . Use in vitro neuronal models (e.g., GABA receptor assays) to isolate mechanisms and compare results with in vivo pharmacokinetic data .
Q. What advanced techniques are required to distinguish this compound from structural analogs in complex mixtures?
- Methodology : Combine qNMR (quantitative Nuclear Magnetic Resonance) and high-resolution MS/MS . Primary standards (e.g., phyproof® Reference Substance) with ≥95% purity, validated via ¹H/¹³C-NMR and chromatographic identity tests, are critical for accurate differentiation . For example, this compound and hydroxyvalerenic acid can be misidentified in GC-MS due to similar fragmentation patterns; orthogonal methods (HPLC + NMR) mitigate this .
Q. How do extraction protocols impact the recovery of this compound from plant material?
- Methodology : Optimize using Design of Experiments (DoE) . Variables include solvent polarity (e.g., acetonitrile vs. methanol), temperature, and duration. A study on Valeriana extracts found that cold ethanol (4°C) extraction yielded 20% higher this compound recovery than heated methods, likely due to reduced thermal degradation . Validate protocols with spike-and-recovery tests using certified reference materials (CRMs) .
Q. What are the implications of this compound’s instability in pharmacokinetic studies?
- Methodology : Conduct forced degradation studies under physiological conditions (pH 1.2–7.4, 37°C). This compound degrades rapidly in acidic media (t½ <24 hrs at pH 2.0), forming inactive hydroxyvalerenic acid, which complicates oral bioavailability assessments . Use stabilized formulations (e.g., enteric-coated capsules) in animal models to improve data reliability .
Data Contradiction Analysis
- Observed Variability in Sedative Effects : While crude Valeriana extracts show sedative properties, isolated this compound lacks efficacy in rodent models. This discrepancy may arise from matrix effects (e.g., co-occurring valepotriates) or rapid metabolism .
- Concentration Disparities in Plant Samples : Environmental factors (soil pH, harvest time) and genetic variability explain the 2.6-fold difference in this compound levels across V. officinalis samples . Standardize sourcing using controlled cultivation and metabolomic batch testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
